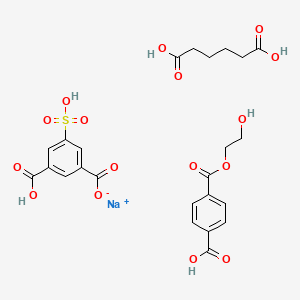
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid is a complex organic compound that combines multiple functional groups, including carboxyl, sulfonic, and ester groups. This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid involves multiple steps, each targeting the formation of specific functional groups. The process typically begins with the preparation of individual components, such as 3-carboxy-5-sulfobenzoate and hexanedioic acid, followed by their combination under controlled conditions.
Synthesis of 3-carboxy-5-sulfobenzoate: This can be achieved through the sulfonation of benzoic acid, followed by carboxylation.
Synthesis of hexanedioic acid: This is typically prepared through the oxidation of cyclohexane or cyclohexanol.
Combination of components: The final step involves esterification and neutralization reactions to combine the components into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in sensitive fields like medicine and biotechnology.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert carboxyl groups to alcohols.
Substitution: The sulfonic and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-sulfobenzoate: Shares the sulfonic and carboxyl groups but lacks the ester and hexanedioic acid components.
Hexanedioic acid: Contains the dicarboxylic acid structure but lacks the sulfonic and ester groups.
4-(2-hydroxyethoxycarbonyl)benzoic acid: Contains the ester and carboxyl groups but lacks the sulfonic and hexanedioic acid components.
Uniqueness
The uniqueness of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid lies in its combination of multiple functional groups, which confer diverse chemical reactivity and a wide range of applications. This makes it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
64945-78-4 |
|---|---|
Molekularformel |
C24H25NaO16S |
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H10O5.C8H6O7S.C6H10O4.Na/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;/h1-4,11H,5-6H2,(H,12,13);1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);/q;;;+1/p-1 |
InChI-Schlüssel |
WIBAHQWPFUZURJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCO.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)








![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
